1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium
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Overview
Description
1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium typically involves the reaction of pyrrolidine with 4-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is then stabilized by the methoxy group on the phenyl ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The methoxy group on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)pyrrolidine: Similar structure but lacks the iminium ion.
4-Methoxybenzylamine: Contains the methoxyphenyl group but with an amine instead of a pyrrolidine ring.
N-Methyl-4-methoxyphenylpyrrolidine: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium is unique due to the presence of the iminium ion, which imparts distinct chemical reactivity and potential biological activity. The methoxy group on the phenyl ring also contributes to its unique properties by influencing its electronic and steric characteristics.
Properties
CAS No. |
61160-16-5 |
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Molecular Formula |
C12H16NO+ |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methylidene]pyrrolidin-1-ium |
InChI |
InChI=1S/C12H16NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h4-7,10H,2-3,8-9H2,1H3/q+1 |
InChI Key |
HMNWLFPBPYTHOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=[N+]2CCCC2 |
Origin of Product |
United States |
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